N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
N′-[(1E)-1-(4-Bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative featuring a pyrazole core substituted with a phenyl group at position 3 and a (4-bromophenyl)ethylidene hydrazide moiety at position 5. Its structure has been confirmed via spectroscopic techniques (e.g., NMR, IR) and single-crystal X-ray diffraction (SHELX software), which unambiguously established the (E)-configuration of the imine functionality .
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O/c1-12(13-7-9-15(19)10-8-13)20-23-18(24)17-11-16(21-22-17)14-5-3-2-4-6-14/h2-11H,1H3,(H,21,22)(H,23,24)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHFOFOQXZFQAU-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC=C2)/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that compounds similar to N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit bacterial growth effectively, particularly against Gram-positive bacteria. A study highlighted the synthesis of various pyrazole derivatives and their biological evaluation, revealing that certain modifications can enhance their antibacterial activity significantly .
Anti-inflammatory Properties
The compound has also been investigated for its potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. A specific derivative demonstrated a notable reduction in inflammation markers in vitro, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Cancer Research
Inhibition of Tumor Growth
Recent studies indicate that pyrazole-based compounds can inhibit tumor cell proliferation. For example, a derivative of this compound was tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. The mechanism is thought to involve the modulation of key signaling pathways associated with cancer progression .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR study was conducted on a series of pyrazole derivatives, including this compound. The findings suggested that the presence of the bromophenyl group significantly enhances the compound's anticancer activity compared to other substituents. This information is crucial for guiding future drug design efforts .
Material Science
Synthesis of Coordination Complexes
this compound has been utilized in synthesizing coordination complexes with transition metals. These complexes have shown potential applications in catalysis and materials science due to their unique electronic properties and stability under various conditions .
Photophysical Properties
Studies on the photophysical properties of this compound indicate that it can be used in optoelectronic applications. Its ability to absorb light at specific wavelengths makes it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells. The incorporation of this compound into polymer matrices has shown enhanced light-emitting efficiency compared to traditional materials .
Data Tables
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. Further research is needed to elucidate the precise pathways and mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table highlights key structural analogs and their substituent-driven physicochemical differences:
Key Observations :
- Bromine substitution (as in the target compound and ) increases molecular weight and lipophilicity, which may enhance antibacterial activity but reduce solubility .
- Polar substituents (e.g., hydroxyl in ) improve aqueous solubility, making such analogs more suitable for pharmaceutical formulations .
Antibacterial Performance
Schiff base derivatives with pyrazole cores exhibit notable antibacterial activity. For example:
- (E)-N′-[1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene] isonicotinohydrazide (78): MIC = 7.1 µM against E. coli ATCC 35218, comparable to kanamycin B (6.5 µM) .
- The bromophenyl group may enhance target binding via hydrophobic interactions .
Antipyretic and Anti-inflammatory Activity
Pyrazole-carbohydrazide derivatives with aryl substitutions (e.g., 3,5-diphenylpyrazoles) demonstrate antipyretic and anti-inflammatory effects in preclinical models .
Crystallographic and Computational Studies
- X-ray Analysis : The (E)-configuration of the target compound’s imine bond was confirmed using SHELXL, a refinement program widely employed for small-molecule crystallography .
- Molecular Docking : Analog studies (e.g., (E)-N′-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide) suggest that bromine substituents may enhance binding to bacterial enzyme active sites via halogen bonding .
Biological Activity
N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available research findings.
1. Chemical Structure and Synthesis
The compound features a pyrazole ring and is characterized by the following structural formula:
The synthesis typically involves the condensation of 4-bromobenzaldehyde with 3-phenyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. Common solvents for this reaction include ethanol or methanol, followed by purification through recrystallization .
2.1 Antitumor Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key cancer-related enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer cell proliferation and survival .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | TBD | |
| Other Pyrazole Derivative | EGFR | 30 | |
| Other Pyrazole Derivative | Aurora-A | 25 |
2.2 Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests its potential use in treating inflammatory diseases .
2.3 Antimicrobial Activity
Studies indicate that pyrazole derivatives can also exhibit antimicrobial properties. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This activity makes them candidates for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may bind to the active sites of various enzymes, inhibiting their activity and thus affecting cellular processes.
- Receptor Modulation : It can interact with receptors involved in inflammation and cancer progression, modulating their function to reduce pathological responses .
4.1 Study on Antitumor Activity
A study focusing on the structure-activity relationship (SAR) of pyrazole derivatives highlighted that modifications on the phenyl rings significantly affect their inhibitory potency against cancer targets. The presence of bromine substituents was found to enhance activity against BRAF(V600E) .
4.2 Investigation of Anti-inflammatory Effects
In another study, the anti-inflammatory effects were evaluated using in vitro models where the compound showed a marked reduction in LPS-induced NO production, suggesting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Basic Research Questions
Q. What established synthetic routes are used to prepare N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The compound is synthesized via a two-step approach:
Hydrazide Formation : Reacting ethyl 3-phenyl-1H-pyrazole-5-carboxylate with hydrazine hydrate to yield the carbohydrazide intermediate.
Condensation : Treating the intermediate with 4-bromoacetophenone under acidic conditions (e.g., glacial acetic acid) to form the Schiff base.
Characterization involves FT-IR (C=O stretch at ~1650 cm⁻¹, N-H at ~3200 cm⁻¹), ¹H-NMR (imine proton at δ 8.3–8.5 ppm), and ESI-MS for molecular ion validation .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Key Techniques :
- Single-Crystal X-Ray Diffraction : Determines molecular geometry (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks .
- FT-IR and NMR : Confirm functional groups (e.g., imine C=N at ~1600 cm⁻¹) and regiochemistry .
- ESI-MS : Validates molecular weight (±2 ppm accuracy) .
Q. How is preliminary biological activity screened for this compound?
- Approach :
- Antibacterial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative strains. IC₅₀ values are calculated for DNA gyrase inhibition (e.g., 0.15 µg/mL for S. aureus in derivative analogs) .
- Cytotoxicity Screening : MTT assays on human cell lines to assess therapeutic index .
Advanced Research Questions
Q. How do DFT calculations elucidate electronic and vibrational properties?
- Methodology :
- B3LYP/6-311G Level**: Optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity .
- Solvent Effects : IEFPCM model in water or DMSO refines dipole moments and polarizabilities .
- Vibrational Assignments : Compare experimental FT-IR with scaled DFT frequencies; discrepancies >10 cm⁻¹ suggest anharmonicity or crystal packing effects .
Q. What structure-activity relationships (SAR) enhance antibacterial efficacy?
- Key Findings :
- 4-Bromophenyl Substitution : Enhances DNA gyrase inhibition (IC₅₀ 0.15 µg/mL in compound 3k) by improving hydrophobic interactions with enzyme pockets .
- Electron-Withdrawing Groups : Nitro or chloro substituents on the benzylidene ring increase activity 2–3 fold versus methoxy groups .
- Table : Representative SAR Data
| Substituent (R) | IC₅₀ (S. aureus) | Activity Trend |
|---|---|---|
| 4-Bromo | 0.15 µg/mL | Highest |
| 4-Nitro | 0.28 µg/mL | Moderate |
| 4-Methoxy | 1.2 µg/mL | Lowest |
Q. How are crystallographic refinements optimized using SHELX software?
- Protocol :
- Data Collection : High-resolution (<1.0 Å) X-ray data minimizes R-factor errors.
- SHELXL Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen bonds modeled via DFIX restraints .
- Validation : ADDSYM checks for missed symmetry; TWIN commands address pseudo-merohedral twinning .
Q. What strategies resolve contradictions between experimental and computational data?
- Solutions :
- Vibrational Modes : Adjust scaling factors (0.96–0.98) in DFT to match experimental IR .
- Solvent Corrections : Include explicit solvent molecules in docking simulations to improve binding affinity predictions vs. crystallographic poses .
Q. How can nonlinear optical (NLO) properties be evaluated for material science applications?
- Methods :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
